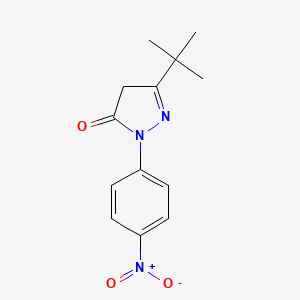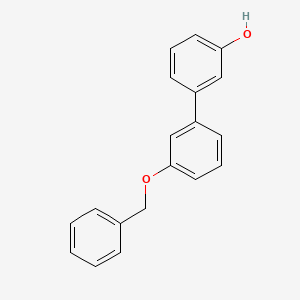
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is a chemical compound with the molecular formula C6H16ClN5O2 and a molecular weight of 225.68 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride involves the reaction of biguanide with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a preservative in biological samples.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride involves its interaction with cellular components. It is known to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses mediated by energy sensors . This mechanism is responsible for its therapeutic properties, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-hydroxyethyl)biguanide: Similar structure but without the monohydrochloride group.
Chlorhexidine: Another biguanide compound with antimicrobial properties.
Metformin: A biguanide used as an antidiabetic drug.
Uniqueness
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I at lower concentrations compared to other biguanides makes it particularly valuable in research and therapeutic applications .
Properties
CAS No. |
101491-37-6 |
|---|---|
Molecular Formula |
C6H16ClN5O2 |
Molecular Weight |
225.68 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-bis(2-hydroxyethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-5(8)10-6(9)11(1-3-12)2-4-13;/h12-13H,1-4H2,(H5,7,8,9,10);1H |
InChI Key |
SGYJALIVCWOXHS-UHFFFAOYSA-N |
SMILES |
C(CO)[NH+](CCO)C(=NC(=N)N)N.[Cl-] |
Isomeric SMILES |
C(CO)[NH+](CCO)/C(=N/C(=N)N)/N.[Cl-] |
Canonical SMILES |
C(CO)N(CCO)C(=N)N=C(N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)








![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)


